Oleanonic acid
CAS No.: 17990-42-0
Cat. No.: VC0003575
Molecular Formula: C30H46O3
Molecular Weight: 454.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17990-42-0 |
---|---|
Molecular Formula | C30H46O3 |
Molecular Weight | 454.7 g/mol |
IUPAC Name | (4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |
Standard InChI | InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-22H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,27-,28+,29+,30-/m0/s1 |
Standard InChI Key | FMIMFCRXYXVFTA-FUAOEXFOSA-N |
Isomeric SMILES | C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C |
SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C |
Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C |
Appearance | Powder |
Chemical Identity and Structural Characteristics
Molecular Architecture
Oleanonic acid (IUPAC name: 3-oxoolean-12-en-28-oic acid) belongs to the oleanane-type triterpenoids, featuring a pentacyclic scaffold with a ketone group at C3 and a carboxylic acid moiety at C28. Its molecular formula is C30H46O3, with a molar mass of 454.7 g/mol . The compound’s stereochemistry includes seven defined stereocenters, creating a rigid, lipophilic structure that influences its solubility and membrane permeability (Figure 1) .
Table 1: Key Physicochemical Properties of Oleanonic Acid
Property | Value | Source |
---|---|---|
Molecular Formula | C30H46O3 | |
Molar Mass | 454.7 g/mol | |
Melting Point | 296–298°C (dec.) | |
LogP (Octanol-Water) | 6.23 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 3 |
Spectral Signatures
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorptions at 1,700 cm⁻¹ (C=O stretch of the carboxylic acid) and 1,680 cm⁻¹ (ketone C=O) . Nuclear magnetic resonance (NMR) data show distinct signals at δ 5.28 ppm (H-12, olefinic proton) and δ 2.38 ppm (H-3, adjacent to the ketone) . Mass spectrometric analysis yields a molecular ion peak at m/z 454.3447 [M+H]⁺, consistent with its molecular formula .
Biosynthesis and Natural Distribution
Metabolic Pathways
Oleanonic acid derives from oleanolic acid through a two-step oxidation process mediated by cytochrome P450 enzymes (CYP716A subfamily). First, β-amyrin synthase cyclizes 2,3-oxidosqualene into β-amyrin, which undergoes sequential oxidations at C28 to form oleanolic acid . Subsequent oxidation at C3 by a ketoreductase introduces the 3-oxo group, yielding oleanonic acid . This pathway shares regulatory mechanisms with other triterpenoids, though the specific enzymes responsible for C3 modification remain under investigation.
Phytochemical Sources
Quantitative analyses identify Pistacia lentiscus resin (mastic gum) as the richest known source, containing 123.19 mg/g of oleanonic acid . Other significant producers include:
Ecological studies suggest the compound functions as a phytoalexin, with production increasing in response to fungal elicitors or mechanical damage .
Analytical Methodologies
Chromatographic Quantification
Reverse-phase high-performance liquid chromatography (HPLC) with photodiode array detection (PDA) at 210 nm provides optimal resolution for oleanonic acid analysis. The validated method employs an INNO C18 column (250 × 4.6 mm, 5 µm) with gradient elution (0.1% formic acid in water/acetonitrile) .
Table 2: Validation Parameters for HPLC/PDA Analysis
Parameter | Value |
---|---|
Linear Range | 0.0625–2.0 mg/mL |
Correlation Coefficient | r² = 0.9996 |
LOD | 0.344 µg/mL |
LOQ | 1.042 µg/mL |
Intraday Precision (RSD) | 0.05–0.12% |
Interday Precision (RSD) | 0.08–0.15% |
Recovery Rate | 99.44–103.66% |
This method outperforms earlier techniques by reducing solvent consumption 40% while improving sensitivity 30-fold compared to UV-spectrophotometric approaches .
Spectroscopic Techniques
X-ray crystallography confirms the chair-boat-chair conformation of rings A–C, with the ketone oxygen at C3 participating in intramolecular hydrogen bonding with the C28 carboxylic acid . Computational modeling (DFT/B3LYP) reveals a dipole moment of 5.23 Debye, explaining its preferential partitioning into nonpolar solvents .
Pharmacological Profile
Anti-Inflammatory Mechanisms
Oleanonic acid suppresses NF-κB signaling by inhibiting IκB kinase (IKK) phosphorylation at Ser176/180, reducing TNF-α production by 78% in LPS-stimulated macrophages . Comparative studies show 3-fold greater COX-2 inhibition (IC50 = 1.8 µM) than oleanolic acid, attributable to the ketone group’s electron-withdrawing effects .
Anticancer Activity
In HepG2 hepatocellular carcinoma cells, oleanonic acid induces G0/G1 cell cycle arrest (85% cells at 48 h) through p21 upregulation and CDK4/cyclin D1 complex inhibition . Apoptosis occurs via mitochondrial pathways, with 3-fold increased Bax/Bcl-2 ratios and caspase-3 activation observed at 50 µM . Notably, the compound shows selective cytotoxicity (IC50 = 28.4 µM in cancer cells vs. >100 µM in normal hepatocytes) .
Metabolic Effects
Oral administration (50 mg/kg/day) in diabetic rats reduces fasting glucose by 42% and improves insulin sensitivity (HOMA-IR index decrease from 8.7 to 3.1) . Mechanistically, oleanonic acid activates PPARγ (EC50 = 0.8 µM) and enhances GLUT4 translocation in adipocytes 2.5-fold over controls .
Table 3: Comparative Bioactivities of Oleanonic vs. Oleanolic Acid
Activity | Oleanonic Acid (EC50/IC50) | Oleanolic Acid (EC50/IC50) |
---|---|---|
COX-2 Inhibition | 1.8 µM | 5.4 µM |
PPARγ Activation | 0.8 µM | 2.1 µM |
HepG2 Cytotoxicity | 28.4 µM | 45.6 µM |
TNF-α Reduction | 78% at 10 µM | 62% at 10 µM |
Therapeutic Applications and Challenges
Drug Delivery Innovations
The compound’s poor aqueous solubility (2.8 µg/mL) has spurred development of nanoformulations. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (200 nm diameter) achieve 92% encapsulation efficiency and increase oral bioavailability 4.7-fold in rat models . Transdermal patches containing 1% oleanonic acid in ethosomes demonstrate 24-hour sustained release, with flux rates of 8.4 µg/cm²/h .
Synergistic Combinations
In breast cancer models, oleanonic acid potentiates doxorubicin efficacy 3-fold (combination index = 0.32) by inhibiting P-glycoprotein-mediated efflux . For diabetes management, co-administration with metformin (1:10 ratio) normalizes blood glucose 14 days faster than monotherapy .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume